molecular formula C11H11N3 B1614758 3-Amino-4-methyl-6-phenylpyridazine CAS No. 81819-90-1

3-Amino-4-methyl-6-phenylpyridazine

Cat. No. B1614758
CAS RN: 81819-90-1
M. Wt: 185.22 g/mol
InChI Key: JZUHYRSDTPCHRR-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. It is a derivative of pyridazine, which is characterized by two adjacent nitrogen atoms in its six-membered ring .


Molecular Structure Analysis

The molecular formula of this compound is C11H11N3 . The pyridazine ring in this compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridazine derivatives can undergo a variety of chemical reactions. For instance, 3-amido-4-methylpyridine could synthesize 2-chlorin-3-amido-4-methyl pyridine through chlorination .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 185.22 g/mol. It has a density of 1.159g/cm3 and a boiling point of 393.9ºC at 760mmHg .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-Amino-4-methyl-6-phenylpyridazine and its derivatives have been extensively studied for their chemical synthesis and structural properties. Kulakov et al. (2018) demonstrated the synthesis of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, revealing their potential for forming Schiff bases and acylation products (Kulakov et al., 2018). Similarly, Šimůnek et al. (2005) developed a method for preparing 6-substituted 4-(subst. amino)-5-aryldiazenyl-1-arylpyridazinium salts, demonstrating the versatility of these compounds in chemical synthesis (Šimůnek et al., 2005).

Biological Activities

The biological activities of this compound derivatives have been a significant focus of research. For instance, studies have explored their role as acetylcholinesterase inhibitors, demonstrating potential therapeutic applications in this area. Contreras et al. (1999) found that certain derivatives exhibited potent acetylcholinesterase inhibitory activity, suggesting potential use in treating diseases like Alzheimer's (Contreras et al., 1999).

Neurotropic Activities

Research into the neurotropic activities of these compounds has also been conducted. Palamarchuk et al. (2021) investigated the tranquilizing and antidepressant activities of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one derivatives, identifying several with higher potential neurotropic activity than comparative drugs (Palamarchuk et al., 2021).

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have been examined as well. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material and evaluated their antibacterial activities, demonstrating the potential of these compounds in antimicrobial applications (Al-Kamali et al., 2014).

Spectral and Basicity Studies

Studies have also focused on the basicity, spectral characteristics, and lipophilicity of 3-aminopyridazines. Arnaud-Neu et al. (1990) conducted a comprehensive analysis of the protonation and partition thermodynamics of substituted 3-aminopyridazines, providing valuable insights into the electronic spectra and protonizable sites of these compounds (Arnaud-Neu et al., 1990).

Future Directions

Pyridazine derivatives, including 3-Amino-4-methyl-6-phenylpyridazine, have shown potential in drug discovery due to their unique physicochemical properties and broad spectrum of biological activities . Future research may focus on exploring these properties further and developing new therapeutic candidates based on this compound .

Mechanism of Action

Target of Action

The primary target of 4-methyl-6-phenylpyridazin-3-amine is the serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

4-Methyl-6-phenylpyridazin-3-amine interacts with its targets by binding to the serotonin type 2 receptors, dopamine D1 and D2 type receptors, and the serotonin reuptake pump . This compound blocks the reuptake of both dopamine and serotonin, thereby increasing their availability in the synaptic cleft . It also exhibits a slight degree of cholinomimetic activity .

Biochemical Pathways

The compound affects the biochemical pathways of serotonin and dopamine, two critical neurotransmitters in the brain. By blocking their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to mood-brightening effects and potential improvements in memory consolidation .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 4-methyl-6-phenylpyridazin-3-amine’s action include increased synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission . This can result in mood-brightening effects and potential improvements in memory consolidation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .

properties

IUPAC Name

4-methyl-6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUHYRSDTPCHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345356
Record name 3-Amino-4-methyl-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81819-90-1
Record name 3-Amino-4-methyl-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-methyl-6-phenylpyridazine (1.0 g) and 50 mL of 28% aqueous NH4OH is heated in a pressure bottle to 95°-100° C. The reaction mixture is cooled and thereafter extracted with CH2Cl2. The organic materials are then extracted with 10% aqueous HCl. The acid phase is washed with CH2Cl2, cooled and basified with caustic. The resulting mixture is extracted several times with CH2Cl2. The organic extracts are then combined and dried with MgSO4 and the remaining liquid is concentrated to give 550 mg (56%) crude product as a yellow solid. Recrystallization from EtOH gives an analytically pure material melting at 132°-134° C.
Name
3-fluoro-4-methyl-6-phenylpyridazine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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